molecular formula C12H15NO B14506563 (3S,4R)-1-Benzyl-3,4-dimethylazetidin-2-one CAS No. 62965-01-9

(3S,4R)-1-Benzyl-3,4-dimethylazetidin-2-one

Cat. No.: B14506563
CAS No.: 62965-01-9
M. Wt: 189.25 g/mol
InChI Key: OKVICDHXGCQBTC-VHSXEESVSA-N
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Description

(3S,4R)-1-Benzyl-3,4-dimethylazetidin-2-one is a chiral azetidinone derivative Azetidinones are four-membered lactams, which are important structural motifs in medicinal chemistry due to their presence in various bioactive compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-Benzyl-3,4-dimethylazetidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the enantioselective reduction of N-benzyl-4-substituted glutarimides using an oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol . This method provides the desired azetidinone with high enantiomeric excess.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale enantioselective synthesis using chiral catalysts or biocatalysts. The use of immobilized enzymes, such as lipases, can also be employed for the kinetic resolution of racemic mixtures to obtain the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-Benzyl-3,4-dimethylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the azetidinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like alkyl halides or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols or amines.

Scientific Research Applications

(3S,4R)-1-Benzyl-3,4-dimethylazetidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4R)-1-Benzyl-3,4-dimethylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-1-Benzyl-3,4-dimethylazetidin-2-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties

Properties

CAS No.

62965-01-9

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

(3S,4R)-1-benzyl-3,4-dimethylazetidin-2-one

InChI

InChI=1S/C12H15NO/c1-9-10(2)13(12(9)14)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3/t9-,10+/m0/s1

InChI Key

OKVICDHXGCQBTC-VHSXEESVSA-N

Isomeric SMILES

C[C@H]1[C@H](N(C1=O)CC2=CC=CC=C2)C

Canonical SMILES

CC1C(N(C1=O)CC2=CC=CC=C2)C

Origin of Product

United States

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